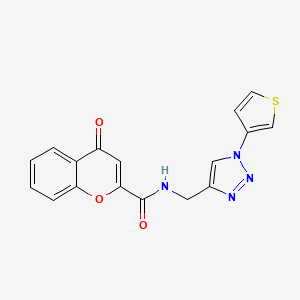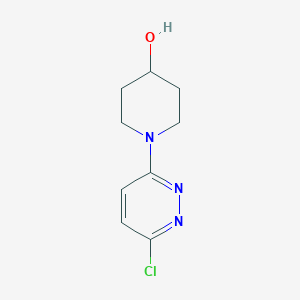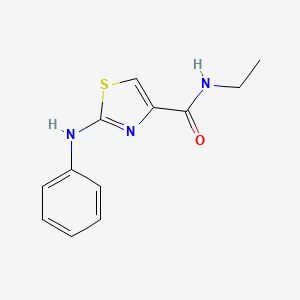
N-ethyl-2-(phenylamino)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-ethyl-2-(phenylamino)thiazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are significant in medicinal chemistry and have been utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxamides involves a 3-step transformation. The commercially available compound ethyl 2-amino-4-carboxylate is converted to intermediate amides by protection of the amino group with di-tert-butyl dicarbonate . The ester group of the compound is then hydrolyzed .Molecular Structure Analysis
Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reaction of ethyl 2-aminothiazole-4-carboxylate with an aldehyde or ketone in absolute ethanol forms the basis of the chemical reactions involving this compound . The reaction mixture is stirred and refluxed for 12 hours, and the progress of the reaction is monitored by TLC .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Human Urinary Carcinogen Metabolites: Biomarkers for Tobacco and Cancer
Research has utilized various metabolites, including thiazole derivatives, as biomarkers for investigating the impact of tobacco on cancer. The utility of these assays provides insights into carcinogen dose, exposure, and metabolism in humans, highlighting the role of specific metabolites derived from tobacco-specific carcinogens (Hecht, 2002).
Novel Thiazole Derivatives: Therapeutic Applications
Thiazole rings, including derivatives similar in structure to N-ethyl-2-(phenylamino)thiazole-4-carboxamide, have been extensively researched for their potential as therapeutic agents. Their applications range from acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, to antitumor or cytotoxic drugs. The review of patents from 2008 to 2012 highlights the development and application of these compounds in various therapeutic areas (Leoni et al., 2014).
Saturated Five-Membered Thiazolidines and Their Derivatives
Thiazolidine motifs, closely related to thiazole derivatives, have been identified as significant in both organic synthesis and medicinal chemistry. These motifs are present in a variety of natural and bioactive compounds, showcasing diverse pharmacological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. The review summarizes synthetic approaches and pharmacological activities of thiazolidine derivatives, providing insights into their therapeutic applications (Sahiba et al., 2020).
A Brief Literature and Review of Patents on Thiazole Related Derivatives
This review focuses on the therapeutic applications of thiazole derivatives, highlighting their importance in anti-infective and anticancer research. Thiazole compounds have been recognized for their broad biological activities, such as antiviral, anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory activities. The review spans patents filed from 2000 to 2017, emphasizing the ongoing interest and potential of thiazole derivatives in drug development (Sharma et al., 2019).
作用機序
Target of Action
N-ethyl-2-(phenylamino)thiazole-4-carboxamide is a compound that has been found to have diverse biological activities . .
Mode of Action
Thiazole derivatives, to which this compound belongs, are known to interact with various receptors and enzymes in the biological system .
Biochemical Pathways
Thiazole derivatives are known to exhibit a broad range of pharmacological and biological activities .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to have diverse biological activities .
Action Environment
The action of thiazole derivatives can be influenced by various factors .
将来の方向性
特性
IUPAC Name |
2-anilino-N-ethyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-13-11(16)10-8-17-12(15-10)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKHZBBKVNCUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2703728.png)
![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2703729.png)
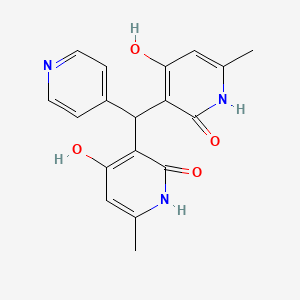

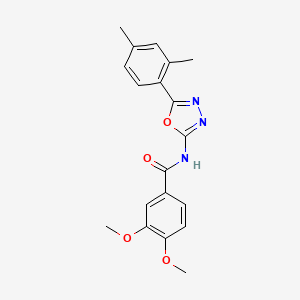
![(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2703736.png)

![5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B2703739.png)

![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)
